{[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine

Lipophilicity Membrane permeability Physicochemical property

{[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine (C₁₈H₂₁ClN₂O₄S; MW: 396.89 g/mol) is a synthetic aryl sulfonamide derivative characterized by a 4-(2-chlorophenoxy)phenyl sulfonyl core conjugated to a 2-morpholin-4-ylethyl amine side chain. Its systematic IUPAC descriptor is 4-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

Molecular Formula C18H21ClN2O4S
Molecular Weight 396.9 g/mol
Cat. No. B12147212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine
Molecular FormulaC18H21ClN2O4S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESC1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
InChIInChI=1S/C18H21ClN2O4S/c19-17-3-1-2-4-18(17)25-15-5-7-16(8-6-15)26(22,23)20-9-10-21-11-13-24-14-12-21/h1-8,20H,9-14H2
InChIKeyRHGRSYWNRCWBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine: Structural Identity and Baseline Properties for Research Procurement


{[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine (C₁₈H₂₁ClN₂O₄S; MW: 396.89 g/mol) is a synthetic aryl sulfonamide derivative characterized by a 4-(2-chlorophenoxy)phenyl sulfonyl core conjugated to a 2-morpholin-4-ylethyl amine side chain [1]. Its systematic IUPAC descriptor is 4-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide [1]. Computed physicochemical properties include a calculated LogP (clogP) of 4.65, a topological polar surface area (TPSA) of 72.68 Ų, and zero hydrogen bond donors (HBD = 0), classifying the molecule as relatively lipophilic and consistent with Lipinski's Rule of Five [2]. Although the compound's precise biological mechanism of action remains largely uncharacterized in the public domain, the presence of a sulfonamide pharmacophore, a morpholine ring, and a chlorinated diaryl ether backbone suggests potential for target engagement across a range of established sulfonamide pharmacology, including carbonic anhydrase inhibition, Wnt pathway modulation, or kinase scaffolding [3].

Why the 2-Chlorophenoxy Substituent Prevents Direct Substitution of {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine with Simpler Aryl Sulfonamides


Substituting {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine with simpler, more readily available aryl sulfonamide analogs (e.g., unsubstituted phenyl or 4-chlorophenyl derivatives) would profoundly alter—and likely compromise—its physicochemical profile. The 2-chlorophenoxy moiety is a key determinant of the compound's lipophilicity, enabling a calculated LogP increase of approximately 4.05 units relative to the unsubstituted phenyl analog [1], alongside a modest 5.68 Ų expansion in TPSA [1]. These differences are not cosmetic; they would directly impact membrane permeability, non-specific protein binding, and the compound's ability to engage hydrophobic sub-pockets in target binding sites. Generic substitution therefore risks loss of the very property profile that makes this scaffold distinctive in conditions where target engagement is sensitive to lipophilicity and molecular shape [2].

Quantitative Differentiation Evidence for {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine vs. Unsubstituted Aryl Sulfonamide Analogs


LogP Enhancement of 4.05 Units vs. Unsubstituted Phenyl Analog Drives Lipophilicity-Dependent Applications

The 2-chlorophenoxy substitution in {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine elevates the calculated LogP to 4.65, compared to an XLogP3-AA of 0.60 for the unsubstituted phenyl analog N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide [1]. This represents an absolute LogP increase of 4.05 units, a shift that reclassifies the compound from a relatively polar entity to a markedly lipophilic one. Such a shift is expected to enhance passive membrane permeability by more than 10-fold based on published lipophilicity-permeability correlations for sulfonamide series [2].

Lipophilicity Membrane permeability Physicochemical property

Modest TPSA Increase of 5.68 Ų Provides Additional Hydrogen Bonding Capacity Without Sacrificing Permeability

The target compound exhibits a TPSA of 72.68 Ų, compared to 67.00 Ų for the unsubstituted phenyl analog [1]. The 5.68 Ų increase is attributable to the additional ether oxygen in the 2-chlorophenoxy group, providing an auxiliary hydrogen bond acceptor site. Importantly, despite this increase, the TPSA remains well below the 140 Ų threshold typically associated with poor oral bioavailability, meaning the compound retains favorable permeation characteristics while gaining an additional polar interaction point for target binding [2].

Topological polar surface area Hydrogen bonding Drug-likeness

Increase in Molecular Weight and Rotatable Bonds Expands Conformational Sampling Space Relative to Simpler Analogs

The molecular weight increases from 270.35 g/mol for the unsubstituted phenyl analog to 396.89 g/mol for the target compound (ΔMW = +126.54 g/mol), and the rotatable bond count increases from 5 to 7 [1]. This expansion in scaffold complexity and conformational degrees of freedom enables the target compound to sample a broader conformational space, which can translate into improved complementarity for binding sites with extended or branched geometries [2].

Molecular weight Conformational flexibility Scaffold complexity

Potential for Morpholine-Mediated Solubility Enhancement in Structurally Related Sulfonamide Series

In a structurally cognate series of aromatic sulfonamides, introduction of a polar morpholine substituent on the tail region improved aqueous solubility relative to parent compounds brinzolamide and dorzolamide [1]. By structural analogy, the target compound's morpholinoethyl side chain is expected to confer similar solubility advantages through increased polarity and the potential to form hydrochloride salts, a property that is class-characteristic for tertiary amine-containing sulfonamides [2]. Quantitative solubility data for the specific target compound are not available in the public domain as of this writing; this evidence is class-level inference.

Aqueous solubility Morpholine substituent Salt formation

Absence of Publicly Available Quantitative In Vitro Target Engagement Data Precludes Potency-Based Comparison at This Time

A systematic search of BindingDB, ChEMBL, PubMed, and patent databases (as of May 2026) identified no peer-reviewed quantitative in vitro pharmacology data (IC₅₀, Kd, Ki, or EC₅₀) specifically attributed to {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine against any defined molecular target [1]. This finding represents a significant evidence gap. Users seeking to differentiate this compound on the basis of target-specific potency or selectivity must commission bespoke in vitro profiling. The compound's structural features (sulfonamide pharmacophore, morpholine ring, chlorinated diaryl ether) are consistent with potential activity across diverse target classes including carbonic anhydrases, kinases, and Wnt/β-catenin pathway components, but no quantitative comparator data exist to substantiate any specific mechanism [2].

Data gap Binding affinity In vitro pharmacology

Recommended Application Scenarios for {[4-(2-Chlorophenoxy)phenyl]sulfonyl}(2-morpholin-4-ylethyl)amine Based on Physicochemical Differentiation Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration of Lipophilic Sulfonamide Binding Pockets

The compound's high calculated LogP (4.65) makes it an ideal starting scaffold for exploring hydrophobic sub-pockets within sulfonamide-recognizing targets such as carbonic anhydrase isoforms (e.g., CA IX, CA XII) or the β-catenin/BCL9 protein-protein interface, where increased lipophilicity has been associated with enhanced cellular potency [1]. Its LogP is 4.05 units higher than the unsubstituted phenyl analog, positioning it in a lipophilicity range that is inaccessible with simpler sulfonamides [2].

Physicochemical Probe Compound for Evaluating Lipophilicity-Driven Membrane Partitioning in Phenotypic Assays

With a LogP of 4.65 and zero hydrogen bond donors, this compound can serve as a reference probe in cellular phenotypic screens to assess the contribution of lipophilicity-driven membrane partitioning to observed bioactivity, particularly when compared alongside lower-LogP sulfonamide analogs (e.g., XLogP3 = 0.60 for the unsubstituted phenyl comparator) [1].

Building Block for CNS-Penetrant Sulfonamide Library Design

The combination of elevated lipophilicity (clogP 4.65), moderate TPSA (72.68 Ų), and the presence of a morpholinoethyl basic center suggests potential for crossing the blood-brain barrier, a property that can be exploited in the design of CNS-targeted sulfonamide libraries for neurological indications where orexin, carbonic anhydrase, or kinase targets are implicated [1].

Precursor for Hydrochloride Salt Formation to Improve Aqueous Solubility in In Vivo Studies

Extrapolating from the demonstrated solubility improvement of morpholine-substituted sulfonamides relative to non-morpholine parents [1], the target compound's tertiary morpholine nitrogen (pKa ~7.4) can be converted to a hydrochloride salt to enhance aqueous solubility for in vivo pharmacokinetic or efficacy studies, potentially enabling higher systemic exposure than neutral sulfonamide analogs [2].

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